molecular formula C19H30N2O3 B5062224 1-[(2,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B5062224
M. Wt: 334.5 g/mol
InChI Key: LFUNNQKKBSPAJW-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl precursor. This precursor is then subjected to a series of reactions to introduce the piperidine ring and the carboxamide group. Common synthetic routes include:

    Step 1: Preparation of 2,5-dimethoxybenzaldehyde from 2,5-dimethoxytoluene through oxidation.

    Step 2: Formation of the piperidine ring via a Mannich reaction, involving the condensation of 2,5-dimethoxybenzaldehyde with diethylamine and formaldehyde.

    Step 3: Introduction of the carboxamide group through an amidation reaction, using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2,5-Dimethoxyphenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide: Differing in the substitution pattern on the piperidine ring.

    1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-2-carboxamide: Differing in the position of the carboxamide group.

    1-[(2,5-Dimethoxyphenyl)methyl]-N,N-diethylpiperidine-4-carboxamide: Differing in the position of the carboxamide group.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-5-21(6-2)19(22)15-8-7-11-20(13-15)14-16-12-17(23-3)9-10-18(16)24-4/h9-10,12,15H,5-8,11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUNNQKKBSPAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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